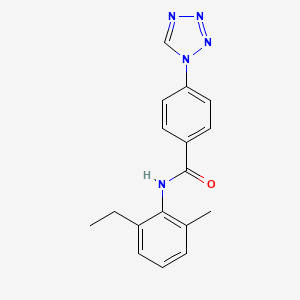
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Descripción general
Descripción
Synthesis Analysis The synthesis of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its analogs involves multi-step chemical reactions, starting from readily available raw materials. Key steps typically include ring-closure reactions, reduction reactions, and acylation reactions to introduce the desired functional groups and achieve the final compound. The overall yields can vary, with careful optimization needed to improve efficiency and selectivity (Bin, 2015).
Molecular Structure Analysis Molecular structure analysis often utilizes X-ray crystallography, spectroscopic methods (IR, NMR, MS), and computational methods (DFT calculations) to confirm the structure of synthesized compounds. These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's properties and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions, reflective of its functional groups. For example, benzamide derivatives can undergo nucleophilic substitution reactions, hydrolysis under certain conditions, and conjugation reactions, depending on the surrounding chemical environment and catalysts used. These reactions are pivotal in further modifying the compound for specific applications or studying its mechanism of action (Laxmi et al., 2019).
Physical Properties Analysis The physical properties of N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. X-ray crystallography can reveal the crystalline form, which, combined with solubility studies, provides insights into its behavior in different solvents, crucial for formulation and application purposes (Saeed et al., 2020).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with biological targets, are closely tied to the compound's molecular framework. Studies on benzamide derivatives often focus on their potential biological activities, influenced by the substitution pattern on the benzene ring and the presence of heterocyclic moieties like the tetrazole ring. These aspects dictate their interaction with enzymes, receptors, or DNA, providing a basis for their application in medicinal chemistry (Kumar et al., 2012).
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have highlighted the synthesis and evaluation of related benzamide derivatives for their potential anticancer activity. For instance, a study on the synthesis and anticancer evaluation of substituted benzamides showed that these compounds exhibited moderate to excellent activity against different cancer cell lines, outperforming reference drugs in some cases (Ravinaik et al., 2021). Similarly, another study explored the anticancer properties of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives, demonstrating promising anticancer activity and highlighting the significance of the benzamide group in therapeutic applications (Tiwari et al., 2017).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides has shown that certain derivatives possess potency in in vitro cardiac assays comparable to known selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antiallergic Agents
N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides have been prepared and evaluated for their antiallergic activity, with some derivatives showing significant potency and potential as clinically useful antiallergic agents (Honma et al., 1983).
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-3-13-6-4-5-12(2)16(13)19-17(23)14-7-9-15(10-8-14)22-11-18-20-21-22/h4-11H,3H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEYDYYPSDPDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200140 | |
| Record name | N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924829-10-7 | |
| Record name | N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924829-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)
![methyl ({5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4620127.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)


![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4620191.png)